molecular formula C28H26N4O8S B611072 Mal-Sulfo-DBCO CAS No. 2028281-86-7

Mal-Sulfo-DBCO

Cat. No. B611072
CAS RN: 2028281-86-7
M. Wt: 578.6
InChI Key: IQQMMWCHYXQNOT-UHFFFAOYSA-N
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Description

Mal-Sulfo-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group . This group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of Dibenzoazacyclooctyne (DBCO), a component of Mal-Sulfo-DBCO, has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% . The conjugation of antibodies with oligonucleotides, another key step in the synthesis of Mal-Sulfo-DBCO, has been optimized to achieve conjugation yields of 30% at a starting quantity as low as tens of nanograms of antibody .


Molecular Structure Analysis

The molecular formula of Mal-Sulfo-DBCO is C28H26N4O8S . The exact mass and monoisotopic mass are 578.14713497 g/mol . The molecule has 3 hydrogen bond donors and 8 hydrogen bond acceptors .


Chemical Reactions Analysis

The DBCO group in Mal-Sulfo-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is used in the conjugation of antibodies with oligonucleotides .


Physical And Chemical Properties Analysis

Mal-Sulfo-DBCO has a molecular weight of 578.6 g/mol . It has a XLogP3-AA value of -0.4, indicating its solubility in water and other polar solvents . It has 10 rotatable bonds .

Scientific Research Applications

Protein Labeling

Sulfo DBCO-Maleimide is used for labeling proteins that contain sulfhydryl groups. The maleimide group reacts with free sulfhydryls, typically at pH 6.5-7.5, to form stable thioether bonds . This reaction is highly selective and efficient, making it a valuable tool for studying protein structure and function.

Antibody Conjugation

In immunology research, Sulfo DBCO-Maleimide can be used to selectively label antibodies. By targeting the hinge-region disulfide bonds in IgG antibodies with reducing agents like 2-Mercaptoethylamine•HCl (2-MEA), researchers can attach the DBCO moiety to antibodies without affecting their antigen-binding activity .

Copper-Free Click Chemistry

This compound facilitates copper-free click chemistry reactions, which are essential for bioconjugation in living systems where copper can be cytotoxic. Sulfo DBCO-Maleimide reacts with azide-containing compounds to form stable triazole rings without the need for a copper catalyst .

Peptide Modification

Sulfo DBCO-Maleimide can modify peptides that have cysteine residues. By adding a DBCO moiety to these peptides, researchers can further react them with azide-tagged molecules, enabling the study of peptide interactions and functions .

Surface Functionalization

Researchers use Sulfo DBCO-Maleimide to functionalize surfaces with thiol groups. This application is crucial for creating biosensors and diagnostic tools, where the surface needs to be coated with specific biomolecules for detection purposes .

Drug Delivery Systems

In the field of drug delivery, Sulfo DBCO-Maleimide is used to create linkages between therapeutic agents and targeting moieties. The stability of the DBCO-sulfo linkage ensures that the drug remains attached until it reaches the target site .

Mechanism of Action

Mal-Sulfo-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). It acts as a linker that connects the antibody to the drug. The DBCO group in Mal-Sulfo-DBCO can undergo a reaction with molecules containing Azide groups, enabling the conjugation of the antibody to the drug .

Future Directions

The use of Mal-Sulfo-DBCO and similar compounds in the field of cancer immunotherapy is an area of active research . The ability to metabolically label cells and modulate their function opens up new possibilities for the development of targeted therapies . Future research will likely focus on optimizing these techniques and exploring their potential in various therapeutic applications .

properties

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMMWCHYXQNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo DBCO-Maleimide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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